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molecular formula C8H7IO3 B082920 Methyl 4-hydroxy-3-iodobenzoate CAS No. 15126-06-4

Methyl 4-hydroxy-3-iodobenzoate

Cat. No. B082920
M. Wt: 278.04 g/mol
InChI Key: PXNOLLHARLSLHY-UHFFFAOYSA-N
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Patent
US08207340B2

Procedure details

To a solution of compound 1 (200 mg, 1.077 mmol) and 2-iodopropane (322 uL, 3.23 mmol) in DMF (10 mL) was added DIEA (750 uL, 4.31 mmol). The reaction mixture was heated to 80° C. and stirred overnight. When complete by LC/MS, the reaction was cooled to room temperature, quenched with HCl (0.5 N, 30 mL) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over sodium sulfate, concentrated and dried under high vacuum. The resulting residue was purified by reverse phase chromatography using a mixture of acetonitrile and water to give compound 2 (50 mg, 20%).
Name
compound 1
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
322 μL
Type
reactant
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
CC(OC(N[C@@H:9](CC1C=CC(C2N=C(C(N(C)OC)=O)N(C)C=2)=CC=1)[CH2:10][CH2:11][C:12]([O:14][C:15](C)(C)C)=[O:13])=O)(C)C.[I:38][CH:39]([CH3:41])[CH3:40].CCN(C(C)C)C(C)C.CN(C=[O:55])C>>[OH:55][C:40]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:41][C:39]=1[I:38]

Inputs

Step One
Name
compound 1
Quantity
200 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC(C)(C)C)CC1=CC=C(C=C1)C=1N=C(N(C1)C)C(=O)N(OC)C
Name
Quantity
322 μL
Type
reactant
Smiles
IC(C)C
Name
Quantity
750 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When complete by LC/MS, the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with HCl (0.5 N, 30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by reverse phase chromatography
ADDITION
Type
ADDITION
Details
a mixture of acetonitrile and water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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